molecular formula C18H15ClFN5OS B2669179 N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923211-22-7

N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2669179
CAS RN: 923211-22-7
M. Wt: 403.86
InChI Key: IHKZFIBUCOXAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClFN5OS and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound's structure, which incorporates both imidazo[1,2-c][1,2,4]triazole and chlorophenyl groups, suggests potential antitumor properties. A study by Yurttaş, Tay, and Demirayak (2015) on similar N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against some cancer cell lines. This indicates that modifications of the core structure, as seen in the queried compound, might exhibit potent antitumor activities (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Activity

Compounds with similar structures have been evaluated for anticonvulsant activities. Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, showing significant anticonvulsant activity against seizures induced by maximal electroshock. This suggests the potential of N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide in anticonvulsant applications (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antimicrobial Activity

Exploring the antimicrobial potential of such compounds is also a significant area of research. Punia et al. (2021) reported on the synthesis and antimicrobial evaluation of pyrazole-imidazole-triazole hybrids, indicating that modifications incorporating imidazole and triazole rings could lead to compounds with high antimicrobial efficacy. This highlights the possibility that N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide might serve as a basis for developing new antimicrobial agents (Punia, Verma, Kumar, Kumar, & Deswal, 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5OS/c19-12-2-1-3-14(10-12)21-16(26)11-27-18-23-22-17-24(8-9-25(17)18)15-6-4-13(20)5-7-15/h1-7,10H,8-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKZFIBUCOXAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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